molecular formula C10H6BrF3N2O B1519341 6-bromo-3-(2,2,2-trifluoroethyl)-4(3H)-quinazolinone CAS No. 1135283-30-5

6-bromo-3-(2,2,2-trifluoroethyl)-4(3H)-quinazolinone

Cat. No.: B1519341
CAS No.: 1135283-30-5
M. Wt: 307.07 g/mol
InChI Key: QFZOSUVYVRLTRW-UHFFFAOYSA-N
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Description

6-Bromo-3-(2,2,2-trifluoroethyl)-4(3H)-quinazolinone is a chemical compound with the molecular formula C10H6BrF3N2O. It belongs to the quinazolinone family, which are compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes. One common method involves the reaction of 2,2,2-trifluoroethylamine with 6-bromobenzene-1,3-diamine in the presence of a suitable dehydrating agent, such as phosphorus oxychloride (POCl3), to form the quinazolinone core.

Industrial Production Methods: In an industrial setting, the synthesis of 6-bromo-3-(2,2,2-trifluoroethyl)-4(3H)-quinazolinone may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as halides or alkyl groups.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of various substituted quinazolinones.

Scientific Research Applications

Chemistry: In chemistry, 6-bromo-3-(2,2,2-trifluoroethyl)-4(3H)-quinazolinone is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.

Biology: The compound has shown potential biological activities, including antimicrobial, antifungal, and anticancer properties. It is used in the development of new drugs and therapeutic agents.

Medicine: In the medical field, this compound is explored for its potential use in treating various diseases. Its derivatives are being studied for their efficacy in combating infections, inflammation, and cancer.

Industry: In the industrial sector, this compound is utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 6-bromo-3-(2,2,2-trifluoroethyl)-4(3H)-quinazolinone exerts its effects involves interaction with specific molecular targets and pathways. For example, in anticancer applications, the compound may inhibit certain enzymes or receptors involved in cell proliferation and apoptosis.

Molecular Targets and Pathways:

  • Enzyme Inhibition: The compound may inhibit enzymes such as kinases or proteases, which play a role in cell signaling and regulation.

  • Receptor Binding: It may bind to specific receptors on the cell surface, leading to downstream effects on cellular processes.

Comparison with Similar Compounds

  • 6-Bromo-3-(2,2,2-trifluoroethyl)-3,4-dihydroquinazolin-4-one

  • 6-Bromo-3-(2,2,2-trifluoroethyl)benzo[d]oxazol-2(3H)-one

Uniqueness: 6-Bromo-3-(2,2,2-trifluoroethyl)-4(3H)-quinazolinone stands out due to its unique trifluoroethyl group, which imparts distinct chemical and biological properties compared to similar compounds. This group enhances the compound's stability and reactivity, making it a valuable candidate for various applications.

Properties

IUPAC Name

6-bromo-3-(2,2,2-trifluoroethyl)quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrF3N2O/c11-6-1-2-8-7(3-6)9(17)16(5-15-8)4-10(12,13)14/h1-3,5H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFZOSUVYVRLTRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=O)N(C=N2)CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501220888
Record name 6-Bromo-3-(2,2,2-trifluoroethyl)-4(3H)-quinazolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501220888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1135283-30-5
Record name 6-Bromo-3-(2,2,2-trifluoroethyl)-4(3H)-quinazolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1135283-30-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-3-(2,2,2-trifluoroethyl)-4(3H)-quinazolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501220888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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